1-(4,4-Difluorocyclohexyl)but-3-en-1-ol
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Overview
Description
1-(4,4-Difluorocyclohexyl)but-3-en-1-ol is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Difluorocyclohexyl)but-3-en-1-ol typically involves the reaction of 4,4-difluorocyclohexanone with but-3-en-1-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Difluorocyclohexyl)but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol chain can be reduced to form a saturated alcohol.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 1-(4,4-Difluorocyclohexyl)but-3-en-1-one.
Reduction: Formation of 1-(4,4-Difluorocyclohexyl)butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4,4-Difluorocyclohexyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)but-3-en-1-ol involves its interaction with specific molecular targets. The difluorocyclohexyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The butenol chain may also play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,4-Difluorocyclohexyl)prop-2-en-1-ol
- 2-amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride
Uniqueness
1-(4,4-Difluorocyclohexyl)but-3-en-1-ol is unique due to its specific structural arrangement, which combines the difluorocyclohexyl group with a butenol chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H16F2O |
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Molecular Weight |
190.23 g/mol |
IUPAC Name |
1-(4,4-difluorocyclohexyl)but-3-en-1-ol |
InChI |
InChI=1S/C10H16F2O/c1-2-3-9(13)8-4-6-10(11,12)7-5-8/h2,8-9,13H,1,3-7H2 |
InChI Key |
KPHDDZFPDWCAQC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1CCC(CC1)(F)F)O |
Origin of Product |
United States |
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